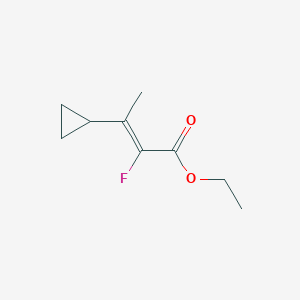

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate

Description

Properties

IUPAC Name |

ethyl (Z)-3-cyclopropyl-2-fluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO2/c1-3-12-9(11)8(10)6(2)7-4-5-7/h7H,3-5H2,1-2H3/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBERRPZQCSOPAQ-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1CC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C1CC1)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-cyclopropyl-2-fluorobut-2-enoate typically involves the reaction of cyclopropylmethyl bromide with ethyl 2-fluoroacetoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyclopropyl-2-fluorobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate is primarily recognized for its role in the development of pharmaceuticals. The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability.

Case Study: Antibacterial and Anti-inflammatory Agents

Recent research has demonstrated that compounds similar to this compound can be synthesized through methods like the Horner-Wadsworth-Emmons olefination, leading to high-purity vinyl fluorides. These compounds have shown promise as antibacterial and anti-inflammatory agents, highlighting their therapeutic potential in treating infections and inflammatory diseases .

Agrochemicals

The compound's structural characteristics make it a candidate for use in agrochemicals, particularly as herbicides. Its ability to modulate biological activity can be harnessed to develop selective herbicides that target specific weeds while minimizing damage to crops.

Case Study: Herbicidal Activity

Recent patents have explored the use of pyrimidine derivatives as herbicides, indicating a trend towards incorporating compounds like this compound into formulations aimed at controlling unwanted vegetation . The effectiveness of these compounds can be attributed to their unique chemical properties, which allow for targeted action against specific plant species.

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials due to its unique reactivity profile. The presence of the fluorine atom can impart desirable properties such as increased thermal stability and chemical resistance.

Case Study: Development of Functional Polymers

Research has indicated that vinyl fluorides derived from compounds like this compound can be employed in the creation of functional polymers. These polymers are useful in various applications ranging from coatings to electronic materials, demonstrating the compound's versatility .

Mechanism of Action

The mechanism of action of Ethyl 3-cyclopropyl-2-fluorobut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The cyclopropyl and fluorine groups contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate belongs to a broader class of fluorinated α,β-unsaturated esters. Below is a detailed comparison with structurally related compounds, emphasizing reactivity, stereochemical outcomes, and functional group tolerance.

Structural Analogs with Cyclopropane Substituents

- Ethyl 3-Cyclopropyl-2-(3-Fluorobenzyl)-3-Oxopropanoate (4bg): Synthesized via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with 3-fluorobenzyl bromide, this compound shares the cyclopropane motif but differs in substitution (3-fluorobenzyl vs. fluorine at the α-position). The benzyl group introduces aromatic π-interactions, altering reactivity in nucleophilic additions compared to the purely aliphatic fluorinated analog .

- Aliphatic Cyclopropane Derivatives (8h, 8i): These analogs, such as ethyl 3-cyclopropyl-2-fluoropent-2-enoate, exhibit similar resistance to cyclopropane ring opening during hydrogenation. This contrasts with this compound, where trace ring-opening occurs under catalytic hydrogenation (yielding 8g) .

Fluorinated α,β-Unsaturated Esters

- Tetra-Substituted Vinyl Fluorides (e.g., 8j): Compounds bearing −CH2OH substituents (e.g., 8j) demonstrate lower yields (74%) but retain high enantioselectivity (94% ee), underscoring the challenge of balancing steric bulk and functional group compatibility in catalytic systems. This compound, by comparison, achieves superior ee (97%) due to reduced steric hindrance .

- Aromatic vs. Aliphatic Fluorinated Substrates: Ethyl 2-fluoro-3-phenylprop-2-enoate derivatives typically show higher reaction rates in hydrogenation due to aromatic stabilization of transition states. However, aliphatic systems like this compound exhibit greater stereochemical fidelity, likely due to minimized electronic delocalization .

Data Table: Key Comparative Metrics

Mechanistic Insights

The fluorine atom in this compound enhances electrophilicity at the β-carbon, facilitating hydrogenation. However, the cyclopropane ring introduces torsional strain, which can destabilize transition states—leading to competing pathways (e.g., ring opening in 8g). In contrast, analogs like 8h/8i avoid this due to steric shielding of the cyclopropane .

Biological Activity

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate is an organic compound with a unique structure characterized by the presence of a cyclopropyl group and a fluorine atom attached to a butenoate moiety. Its molecular formula is and it has a molecular weight of approximately 172.2 g/mol. This compound is notable for its potential applications in synthetic organic chemistry and medicinal chemistry, primarily due to the influence of the fluorine atom on biological activity and physical properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the cyclopropyl group may enhance its reactivity and selectivity towards these targets. Fluorinated compounds often exhibit altered pharmacokinetic profiles, which can lead to increased potency or modified therapeutic effects compared to their non-fluorinated counterparts.

Potential Applications

- Enzyme Inhibition : this compound has been investigated for its potential as an enzyme inhibitor. The fluorine atom can stabilize carbocation intermediates, making it a valuable scaffold for developing enzyme inhibitors.

- Receptor Ligand : The compound may act as a ligand for various receptors, influencing signaling pathways that are crucial in disease states, particularly in cancer and inflammation.

- Synthetic Intermediates : Due to its unique structural features, this compound is also explored as an intermediate in the synthesis of more complex molecules with desired biological activities.

Research Findings

Recent studies have highlighted the compound's potential in drug discovery:

- Case Study 1 : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro, suggesting its utility in treating inflammatory diseases .

- Case Study 2 : Another research effort focused on synthesizing various analogs of this compound, revealing that specific modifications to the cyclopropyl group significantly enhanced its binding affinity to certain receptors involved in pain signaling .

Comparative Analysis

To understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-cyclopropylbut-2-enoate | C9H14O2 | Lacks fluorine; simpler structure |

| Ethyl 4-cyclopropylbut-2-enoate | C9H14O2 | Different position for cyclopropyl group |

| Ethyl 3-methylbutanoate | C8H16O2 | No cyclopropane; saturated structure |

| Ethyl 3-fluorobutanoate | C5H9FO2 | Fluorinated but without cyclopropane |

The unique combination of structural elements in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Cyclopropanation Reactions : Utilizing alkenes and carbenes or carbenoids.

- Fluorination Techniques : Employing reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor for introducing fluorine.

- Esterification Processes : Involving reactions between alcohols and carboxylic acids or their derivatives.

Reactivity Profile

The reactivity of this compound is influenced by both the cyclopropyl ring and the fluorine substituent, allowing it to stabilize carbocations effectively. This property can lead to unique reaction pathways that are advantageous in synthetic organic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.